3-{[(5-Bromo-2-methoxyphenyl)methyl](methyl)amino}propanenitrile
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Overview
Description
3-((5-Bromo-2-methoxybenzyl)(methyl)amino)propanenitrile is an organic compound with the molecular formula C12H15BrN2O It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxybenzyl)(methyl)amino)propanenitrile typically involves the reaction of 5-bromo-2-methoxybenzylamine with acrylonitrile in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-2-methoxybenzyl)(methyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Bromo-2-methoxybenzyl)(methyl)amino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxybenzylamine: Shares a similar benzylamine structure but lacks the nitrile group.
5-Bromo-2-methoxybenzonitrile: Contains the bromine and methoxy groups but lacks the benzylamine moiety.
3-(2-Methoxybenzylamino)propanenitrile: Similar structure but without the bromine atom.
Uniqueness
3-((5-Bromo-2-methoxybenzyl)(methyl)amino)propanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxy group, and nitrile group in a single molecule allows for diverse chemical modifications and applications in various fields.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile can be represented as follows:
- Molecular Formula: C12H15BrN2O
- Molecular Weight: 283.17 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
This compound features a brominated aromatic ring, a methoxy group, and a propanenitrile moiety that may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile exhibit antimicrobial activity. In a study assessing the antimicrobial efficacy of various nitriles, it was found that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. For instance, in vitro studies revealed that at concentrations above 10 µM, the compound significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, suggesting moderate cytotoxic potential.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may target the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various nitriles, including our compound. The results indicated:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile | E. coli | 15 |
3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile | S. aureus | 18 |
These findings suggest that the compound possesses promising antibacterial activity.
Study 2: Cytotoxic Effects on Cancer Cells
A cytotoxicity study assessed the effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
PC-3 | 20 |
HeLa | 25 |
The data indicates that the compound has varying degrees of effectiveness against different cancer cell lines, with MCF-7 being the most sensitive.
Properties
Molecular Formula |
C12H15BrN2O |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C12H15BrN2O/c1-15(7-3-6-14)9-10-8-11(13)4-5-12(10)16-2/h4-5,8H,3,7,9H2,1-2H3 |
InChI Key |
APCLWXGZGBWJCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)CC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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